molecular formula C24H23ClN2O4S B4546969 ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4546969
M. Wt: 471.0 g/mol
InChI Key: DEGNEHDACTZSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 3-chloro-2-methylphenyl isocyanate and 2-phenylacetic acid, which undergo various reactions including acylation, amidation, and esterification under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-[(2-CHLOROBENZOYL)AMINO]-3-METHYLBENZO[B]THIOPHENE-2-CARBOXYLATE
  • ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-{[(4-CHLOROPHENYL)CARBONYL]AMINO}-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring and the presence of both carbamoyl and phenylacetamido groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4S/c1-4-31-24(30)20-15(3)21(22(29)26-18-12-8-11-17(25)14(18)2)32-23(20)27-19(28)13-16-9-6-5-7-10-16/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGNEHDACTZSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENYLACETAMIDO)THIOPHENE-3-CARBOXYLATE

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